3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea is a heterocyclic compound notable for its unique structure, which incorporates a furan ring, an oxadiazole ring, and a urea moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Additionally, it holds promise for applications in materials science, particularly in developing new materials with specific electronic or optical properties.
The compound can be synthesized through various chemical methods, and its commercial availability can be explored through chemical suppliers specializing in research chemicals. The unique structural features of this compound make it a subject of interest in both academic and industrial research settings.
3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea falls under the classification of heterocyclic compounds. It is characterized by the presence of multiple heteroatoms (nitrogen and oxygen) within its rings, which contribute to its reactivity and biological activity.
The synthesis of 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea typically involves several key steps:
The reaction conditions for synthesizing this compound often involve specific temperatures and solvents to optimize yield and purity. For instance, using dichloromethane as a solvent can facilitate the reaction between the oxadiazole intermediate and the isocyanate.
The molecular structure of 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea can be described as follows:
The molecular formula for this compound is C14H14N4O3. The molecular weight is approximately 270.29 g/mol. Crystallographic studies may provide additional data regarding bond lengths and angles within the molecule.
3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea can participate in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions vary based on the desired product but typically require careful monitoring of temperature and pH levels.
The mechanism of action for 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea involves its interaction with specific biological targets. Research indicates that this compound may inhibit certain enzymes or disrupt cellular pathways critical for pathogen survival or cancer cell proliferation. For example, it may act as an inhibitor of urease enzymes involved in nitrogen metabolism .
The physical properties of 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea include:
Chemical properties encompass reactivity patterns with various reagents under different conditions. This compound's stability under ambient conditions makes it suitable for storage and handling in laboratory environments.
3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea has several notable applications:
The 1,3,4-oxadiazole ring serves as the central scaffold of "3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea," with furan-2-carboxylic acid hydrazide being the primary precursor. Cyclization methodologies directly impact yield, purity, and functional group compatibility.
This conventional route involves reacting furan-2-carboxylic acid hydrazide with carbon disulfide (CS₂) in ethanolic potassium hydroxide (KOH) at 60–70°C for 6–8 hours. The intermediate dithiocarbazate salt undergoes acid-catalyzed dehydrative cyclization upon adding concentrated sulfuric acid, yielding 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol. Manganese(II) acetate offers an alternative cyclization pathway under milder conditions (room temperature, 4 hours) by promoting oxidative dehydrogenation, though yields remain lower (60%) compared to acidic conditions (85–90%) [8]. Key reaction parameters are summarized in Table 1.
Table 1: Cyclization Parameters for 5-(Furan-2-yl)-1,3,4-Oxadiazole Formation
Method | Base/Catalyst | Temperature | Time | Yield |
---|---|---|---|---|
KOH/CS₂ (Acidic workup) | KOH | 60–70°C | 6–8 h | 85–90% |
Manganese(II) acetate | Mn(OAc)₂ | 25°C | 4 h | 60% |
Crystallographic studies confirm that the furan ring exhibits minor positional disorder post-cyclization, with occupancies of 0.76 and 0.24 in the solid state. This disorder arises from rotational flexibility but does not compromise the core heterocycle’s planarity [8].
Microwave irradiation significantly optimizes the cyclization step by reducing reaction times from hours to minutes (typically 15–30 minutes) and improving yields by 15–20%. Using solvent-free conditions or polar aprotic solvents like N,N-dimethylformamide (DMF), microwave energy (150–200 W) enables rapid, uniform heating, minimizing side products like open-chain hydrazides or over-oxidized derivatives. This method is particularly advantageous for electron-deficient furan derivatives, where traditional heating induces decomposition [4].
The urea linkage bridges the 1,3,4-oxadiazole core and the 2-phenylethyl group, necessitating precise coupling strategies to avoid oligomerization and ensure regioselectivity.
2-Phenylethyl isocyanate reacts with 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine in anhydrous dichloromethane (DCM) at 0–5°C, followed by gradual warming to 25°C over 12 hours. This controlled stepwise addition prevents exothermic side reactions, yielding the target urea derivative in >80% purity. Alternatively, in situ isocyanate generation from 2-phenylethylamine and triphosgene (BTC) enhances atom economy but requires stringent stoichiometric control (1:0.35 amine:BTC ratio) to suppress carbamate byproducts .
Solvent polarity critically influences urea conformation and regioselectivity. Non-polar solvents (e.g., toluene) favor E-isomers due to intramolecular hydrogen bonding between the urea N–H and oxadiazole nitrogen, while polar aprotic solvents (e.g., DMF) promote Z-isomers via solvation effects. Lewis acid catalysts like tin(II) chloride (SnCl₂·2H₂O; 5 mol%) accelerate coupling by activating the isocyanate carbonyl, achieving 95% regioselectivity for the E-isomer within 3 hours. Crystallographic data reveal that the E-isomer adopts a near-planar arrangement, optimizing π-stacking interactions in solid-state assemblies [8].
Industrial translation demands environmentally benign and energy-efficient protocols to minimize waste and hazardous reagents.
Ball-milling techniques enable solvent-free cyclization and urea coupling in a single pot. Combining furan-2-carbohydrazide, CS₂, KOH, and 2-phenylethyl isocyanate with a 10:1 ball-to-powder ratio at 30 Hz for 60 minutes achieves 88% yield. The mechanical force enhances molecular diffusion, eliminating solvent use and reducing reaction times by 90% compared to solution-phase methods. Life-cycle assessment (LCA) confirms a 70% reduction in process mass intensity (PMI) due to avoided solvent purification [4].
Table 2: Solvent-Free vs. Solution-Phase Synthesis Metrics
Parameter | Solution-Phase | Mechanochemical |
---|---|---|
Reaction time | 12–18 h | 60 min |
Yield | 82% | 88% |
Energy consumption | 850 kJ/mol | 120 kJ/mol |
Organic solvent volume | 50 L/kg product | 0 L/kg product |
Lipase B from Candida antarctica (CAL-B) catalyzes urea bond formation between 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine and 2-phenylethyl carbamate in tert-butyl alcohol at 50°C. The enzyme’s serine-histidine-aspartate triad activates the carbamate carbonyl, enabling nucleophilic attack by the oxadiazole amine at near-quantitative conversion (48 hours). This method operates at ambient pressure, avoids isocyanate intermediates, and generates only ethanol and CO₂ as byproducts. Immobilizing CAL-B on silica nanoparticles permits catalyst reuse for ≥10 cycles without activity loss, aligning with circular chemistry principles [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: